2-chloro-N,N-diethylquinoxaline-6-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N,N-diethylquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)14-8-12(13)15-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVIYLWDJHRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N,N-diethylquinoxaline-6-sulfonamide involves several steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions . The resulting quinoxaline can then be chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
2-chloro-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Scientific Research Applications
2-chloro-N,N-diethylquinoxaline-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.
Biological Studies: This compound is used in studies to understand the structure-activity relationships of quinoxaline derivatives and their interactions with biological targets.
Industrial Applications: Quinoxaline derivatives are used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . The quinoxaline ring can also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
2-chloro-N,N-diethylquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:
2-chloroquinoxaline: Lacks the diethyl and sulfonamide groups, resulting in different biological activities and chemical reactivity.
N,N-diethylquinoxaline-6-sulfonamide:
2-methoxyquinoxaline: Contains a methoxy group instead of a chloro group, leading to different reactivity and biological effects.
Biological Activity
2-Chloro-N,N-diethylquinoxaline-6-sulfonamide is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN2O2S. The compound features a quinoxaline ring system, which is known for its diverse pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 286.78 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO, water |
| Log P | 2.5 |
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing inhibitory effects.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including HeLa and MDA-MB-231. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MDA-MB-231 | 8.0 |
| A549 | 15.0 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It inhibits enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a promising potential for use in treating infections caused by resistant pathogens.
Study 2: Cancer Cell Line Analysis
A recent investigation in Cancer Letters focused on the cytotoxic effects on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 2, sulfonamide at position 6).
- HPLC-MS : Verify purity (>95%) and molecular weight.
- Elemental Analysis : Validate empirical formula .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the molecular formula (e.g., C₁₃H₁₇ClN₂O₂S).
- ¹H/¹³C NMR : Identify diethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and aromatic protons.
- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (if present).
- X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangement and confirm regioselectivity .
Advanced Question: How can researchers optimize reaction yields while minimizing side products like dechlorinated byproducts?
Answer:
- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to test variables:
- Temperature : Lower temperatures (40–60°C) reduce dechlorination.
- Catalyst : Add Pd(OAc)₂ to suppress side reactions.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
- In Situ Monitoring : Employ LC-MS to track reaction progress and adjust conditions dynamically.
- Post-Reaction Quenching : Rapid cooling and acid/base workup to stabilize intermediates .
Advanced Question: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables.
- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
- Purity Reassessment : Verify compound integrity post-biological testing using HPLC to rule out degradation artifacts .
Basic Question: What safety protocols are essential when handling this compound and its intermediates?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (e.g., SOCl₂).
- Waste Disposal : Quench reactive intermediates (e.g., excess POCl₃) with ice-cold ethanol before disposal .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced reactivity?
Answer:
- DFT Calculations : Predict electrophilic sites (e.g., chlorine at position 2) for nucleophilic substitution.
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize substituents for synthesis.
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to optimize transition states and identify kinetic barriers .
Advanced Question: What strategies resolve discrepancies in solubility data across solvents?
Answer:
- Standardized Solubility Testing : Use USP guidelines (shake-flask method) in buffered solutions (pH 1.2–7.4).
- Co-Solvency Studies : Test binary mixtures (e.g., DMSO/PBS) to improve dissolution for biological assays.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility measurements .
Basic Question: How should researchers design stability studies under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
- Lyophilization : For long-term storage, lyophilize in amber vials under argon .
Advanced Question: What mechanistic insights explain side reactions during sulfonamide coupling?
Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., N-monoethyl derivatives).
- Isotopic Labeling : Track diethylamine incorporation using ¹⁵N-labeled reagents.
- Kinetic Profiling : Vary reaction times to isolate competing pathways (e.g., hydrolysis vs. coupling) .
Basic Question: How can researchers validate the compound’s hygroscopicity and mitigate moisture uptake?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
